molecular formula C16H21BO3 B2436753 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 1135871-91-8

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B2436753
CAS RN: 1135871-91-8
M. Wt: 272.15
InChI Key: XBHJJWURTJEGGG-UHFFFAOYSA-N
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Description

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This group can be attached to various aromatic and heteroaromatic rings to form boronic esters, which are key intermediates in these reactions .


Molecular Structure Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring. The carbon atom is part of a methyl group, and there are also three other methyl groups attached to the boron atom .


Chemical Reactions Analysis

In Suzuki-Miyaura cross-coupling reactions, boronic esters react with aryl halides or vinyl halides to form new carbon-carbon bonds . The reaction is catalyzed by a palladium compound and a base is also required .


Physical And Chemical Properties Analysis

Boronic esters are generally stable compounds that can be stored for long periods. They are usually solids and their melting points can vary widely depending on the structure .

Scientific Research Applications

Synthesis of Biologically Active Compounds

A derivative of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been used in the development of new syntheses for biologically active compounds. For instance, Büttner et al. (2007) discussed the synthesis of disila-bexarotene, a retinoid agonist, using a building block related to this chemical (Büttner, Nätscher, Burschka, & Tacke, 2007).

Characterization and Crystal Structure Analysis

The characterization and structural analysis of derivatives of this compound have been a significant area of study. Liao et al. (2022) conducted a study on a related compound, focusing on its structural confirmation through spectroscopic methods and X-ray diffraction, which is essential for understanding its properties and potential applications (Liao, Liu, Wang, & Zhou, 2022).

Conformational and Physicochemical Properties

Understanding the conformational and physicochemical properties of these compounds is vital for their application in scientific research. Huang et al. (2021) explored the molecular structure of related compounds using density functional theory (DFT) and X-ray diffraction. Their study provided insights into the molecular electrostatic potential and frontier molecular orbitals, offering valuable information for future applications (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Fluorescence Probes for Hydrogen Peroxide Detection

In the field of biochemistry, derivatives of this compound have been used in the synthesis of fluorescence probes for detecting hydrogen peroxide, an important biological molecule. Lampard et al. (2018) developed a series of boronate ester fluorescence probes incorporating a derivative of this compound, demonstrating its utility in biochemical analysis (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

Electronic Materials and Polymer Synthesis

This compound and its derivatives also find applications in the synthesis of electronic materials and polymers. For instance, Ranger et al. (1997) discussed the synthesis of polyfluorenes, showcasing the use of such compounds in the development of materials with unique photophysical and electrical properties (Ranger, Rondeau, & Leclerc, 1997).

Future Directions

Boronic esters and Suzuki-Miyaura cross-coupling reactions continue to be areas of active research in organic chemistry. New methods for the synthesis of boronic esters and their use in the synthesis of complex organic molecules are likely to be developed .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)12-9-8-11-6-5-7-14(18)13(11)10-12/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHJJWURTJEGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

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